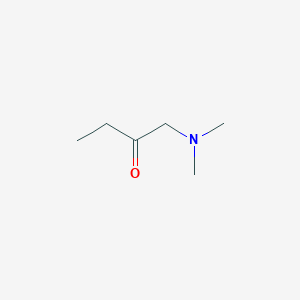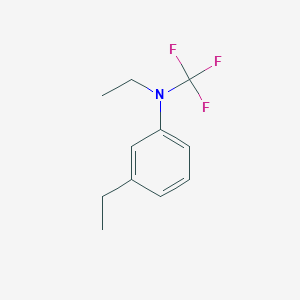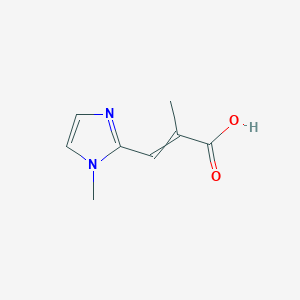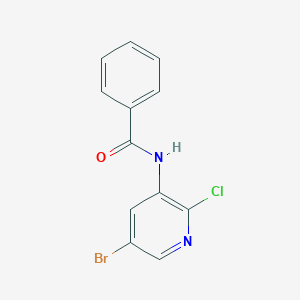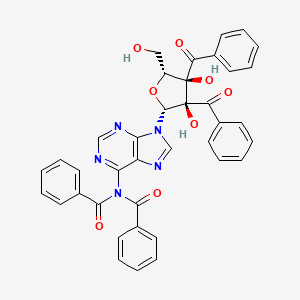
N,N,2',3'-Tetrabenzoyladenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2’,3’-Tetrabenzoyladenosine is a multibenzoylated nucleoside, primarily used as a key starting material in the synthesis of small oligonucleotides such as dinucleotides and trinucleotides. It is known for its antiviral and antitumor activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2’,3’-Tetrabenzoyladenosine involves the benzoylation of adenosineThe reaction conditions often involve the use of benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods for N,N,2’,3’-Tetrabenzoyladenosine are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N,N,2’,3’-Tetrabenzoyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of N,N,2’,3’-Tetrabenzoyladenosine.
Reduction: Reduced forms of the compound.
Substitution: Substituted nucleoside derivatives.
Applications De Recherche Scientifique
N,N,2’,3’-Tetrabenzoyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of oligonucleotides.
Biology: Studied for its role in cellular processes and as a potential antiviral agent.
Medicine: Investigated for its antitumor properties and potential therapeutic applications.
Industry: Utilized in the production of nucleoside analogs for various applications.
Mécanisme D'action
The mechanism of action of N,N,2’,3’-Tetrabenzoyladenosine involves its incorporation into oligonucleotides, which can interfere with viral replication and tumor cell proliferation. The molecular targets include viral enzymes and cellular pathways involved in DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
- N6,2’,3’,5’-Tetrabenzoyladenosine
- N6,N6,2’,3’,5’-Pentabenzoyladenosine
- N4,2’,3’,5’-Tetrabenzoylcytidine
Comparison: N,N,2’,3’-Tetrabenzoyladenosine is unique due to its specific benzoylation pattern, which imparts distinct chemical properties and biological activities. Compared to other similar compounds, it has shown higher efficacy in antiviral and antitumor applications .
Propriétés
Formule moléculaire |
C38H29N5O8 |
|---|---|
Poids moléculaire |
683.7 g/mol |
Nom IUPAC |
N-benzoyl-N-[9-[(2R,3R,4R,5R)-3,4-dibenzoyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H29N5O8/c44-21-28-37(49,30(45)24-13-5-1-6-14-24)38(50,31(46)25-15-7-2-8-16-25)36(51-28)42-23-41-29-32(42)39-22-40-33(29)43(34(47)26-17-9-3-10-18-26)35(48)27-19-11-4-12-20-27/h1-20,22-23,28,36,44,49-50H,21H2/t28-,36-,37+,38+/m1/s1 |
Clé InChI |
IMICDTBVZMTGJZ-YBSMYFMVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)[C@]2([C@H](O[C@H]([C@]2(C(=O)C3=CC=CC=C3)O)N4C=NC5=C4N=CN=C5N(C(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7)CO)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2(C(OC(C2(C(=O)C3=CC=CC=C3)O)N4C=NC5=C4N=CN=C5N(C(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 3-amino-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13965957.png)
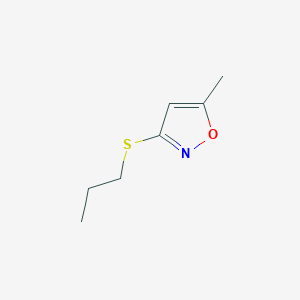
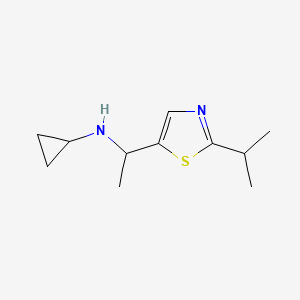

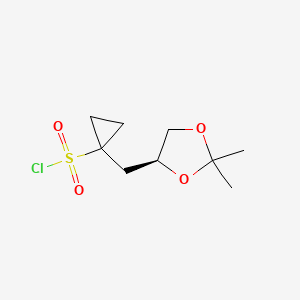
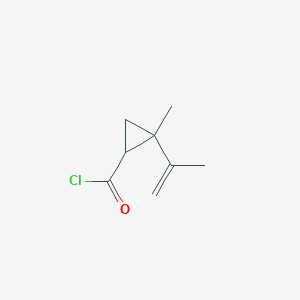
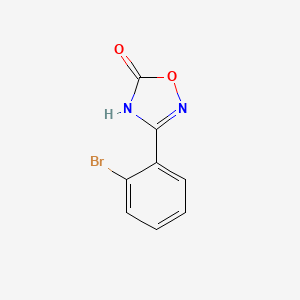

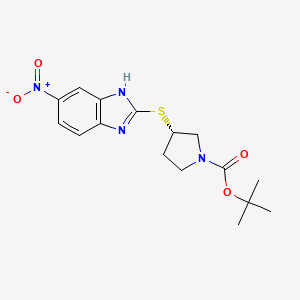
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)
